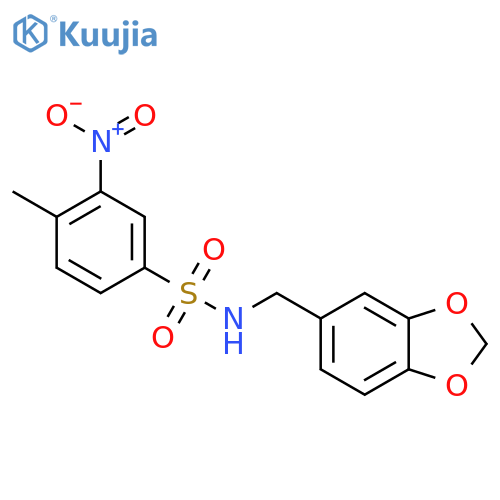

Cas no 324779-63-7 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide

- 324779-63-7

- F0442-0027

- AKOS000807077

- N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide

- N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide

- N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide

-

- インチ: 1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3

- InChIKey: BBFOIHDBKDUFMC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=C(C=1)[N+](=O)[O-])(NCC1=CC=C2C(=C1)OCO2)(=O)=O

計算された属性

- せいみつぶんしりょう: 350.05725734g/mol

- どういたいしつりょう: 350.05725734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 119Ų

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0442-0027-2μmol |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |

324779-63-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0442-0027-3mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |

324779-63-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0442-0027-2mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |

324779-63-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0442-0027-1mg |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide |

324779-63-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamideに関する追加情報

N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide: A Comprehensive Overview

The compound N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide (CAS No. 324779-63-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a methyl group, and a sulfonamide functional group. The presence of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as inhibitors of various enzymes and receptors. The benzodioxole group in this compound is known for its electron-donating properties, which can enhance the stability and bioavailability of the molecule. Additionally, the 4-methyl and 3-nitro substituents on the benzene ring provide further modulation of electronic effects, making this compound a promising candidate for applications in medicinal chemistry.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide involves a multi-step process that typically includes nucleophilic substitution reactions and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the sulfonamide bond, which is critical for the compound's functionality.

In terms of chemical properties, this compound exhibits good solubility in polar solvents due to the presence of the sulfonamide group. Its stability under thermal and oxidative conditions has also been studied extensively. Experimental data indicate that the compound retains its integrity under moderate heating, making it suitable for use in high-throughput screening assays.

The application of N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide extends beyond medicinal chemistry. Its unique structure makes it a valuable component in materials science, particularly in the development of advanced polymers and coatings. The sulfonamide group can act as a reactive site for polymerization, while the aromatic rings provide mechanical strength and thermal resistance to the resulting materials.

From an environmental perspective, researchers have investigated the biodegradability and eco-toxicity of this compound. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for safe disposal.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene

324779-63-7 (N-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-3-nitrobenzene-1-sulfonamide) 関連製品

- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)

- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)

- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)

- 13089-18-4(Phenyl 2-acetamido-2-deoxy-a-D-galactopyranoside)

- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)

- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)

- 2228305-63-1(2-(5-bromo-2-cyclopropylpyrimidin-4-yl)ethane-1-thiol)

- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)